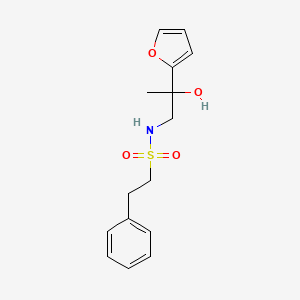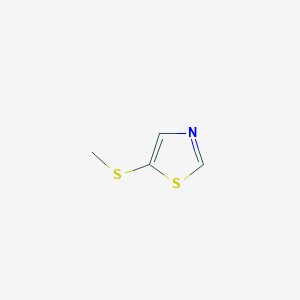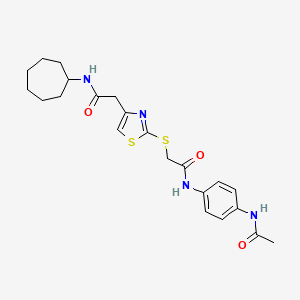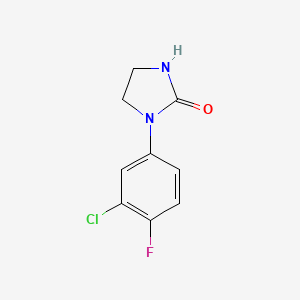
2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide” is a complex organic molecule. It contains a methoxyphenoxy group, a thiophenyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenoxy, thiophenyl, and acetamide groups would likely influence its overall structure .Applications De Recherche Scientifique
Anticonvulsant Activities
Recent research highlights the anticonvulsant properties of functionalized N-benzyl 2-acetamidoacetamides, a class of compounds to which 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide belongs. Studies have demonstrated significant protection against seizures induced by maximal electroshock (MES) in animal models, indicating the potential of these compounds in treating epilepsy or seizure-related disorders (Choi, Stables, & Kohn, 1996).
Antimicrobial and Antitumor Activities
Another important application is in the realm of antimicrobial and antitumor activities. Derivatives of 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi. Notably, certain derivatives showed higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, these compounds were screened for their antiproliferative activity against human tumor cell lines, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).
Potential in Obesity and Diabetes Treatment
There is also research indicating the potential of compounds like 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide in the treatment of obesity and non-insulin dependent diabetes. Studies involving derivatives of this compound have shown potent agonistic activity against human β3-adrenergic receptors, which could be beneficial in the treatment of these conditions (Maruyama et al., 2012).
Inhibition of Cyclooxygenase Activity
Research has also focused on the cyclooxygenase (COX) inhibitory activity of related compounds. Some derivatives have shown strong inhibitory activity on COX-2 enzymes, suggesting potential anti-inflammatory applications. Molecular docking studies have supported these findings, highlighting the COX-2 selectivity of these compounds (Ertas et al., 2022).
Antioxidant Properties
Additionally, the antioxidant properties of benzophenone tagged thiazolidinone analogs, closely related to the target compound, have been explored. These compounds have demonstrated potent antioxidant properties, which could have implications in various health conditions where oxidative stress plays a role (Ranganatha et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-8-4-5-9-19(18)24-13-20(22)21-12-15-6-2-3-7-17(15)16-10-11-25-14-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDNCRQJBHRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2806943.png)
amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)








![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2806960.png)
![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)